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molecular formula C13H10FNO3 B8715010 1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene

1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene

Cat. No. B8715010
M. Wt: 247.22 g/mol
InChI Key: UAGGMCOPDNFQDW-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

Prepared in analogy to 4-(3-fluoro-benzyloxy)-phenylamine, by hydrogenation of 4-(4-fluoro-benzyloxy)-nitrobenzene. Yield: 100% of a slightly red solid. MS: m/e=218.2 (M++H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=C(C=CC=1)COC1C=CC(N)=CC=1.[F:17][C:18]1[CH:34]=[CH:33][C:21]([CH2:22][O:23][C:24]2[CH:29]=[CH:28][C:27]([N+:30]([O-])=O)=[CH:26][CH:25]=2)=[CH:20][CH:19]=1>>[F:17][C:18]1[CH:34]=[CH:33][C:21]([CH2:22][O:23][C:24]2[CH:29]=[CH:28][C:27]([NH2:30])=[CH:26][CH:25]=2)=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=C2)N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(COC2=CC=C(C=C2)[N+](=O)[O-])C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(COC2=CC=C(C=C2)N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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